2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. The molecular formula of this compound is C33H34N6O, and it has a molecular weight of approximately 530.66 g/mol. The compound features two bis(pyridin-2-ylmethyl)amino groups attached to a central 4-methylphenol moiety, which contributes to its potential for various chemical interactions and applications in scientific research .
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, also known as TMB-Py-2, finds application in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of phosphate. PubChem: )
TMB-Py-2 forms a blue complex with phosphate ions in acidic conditions, allowing for the measurement of phosphate concentration through its absorbance at a specific wavelength. This method offers advantages like high sensitivity, good selectivity, and minimal interference from other commonly occurring ions. Spectrophotometric determination of phosphate with 2,6-bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol:
While research on its specific applications is limited, the properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol suggest potential uses in other areas of scientific research:
The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves multi-step organic reactions. A common method includes:
The unique properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol make it valuable in various fields:
Interaction studies involving 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol have primarily focused on its binding affinity with metal ions and other small molecules. These studies often utilize spectroscopic methods such as UV-visible spectroscopy to monitor changes upon complexation. The results indicate that the compound can selectively bind certain transition metals, which enhances its potential use in analytical chemistry and material science .
Several compounds share structural similarities with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. Here are a few notable examples:
The uniqueness of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol lies in its combination of multiple functional groups allowing for diverse chemical reactivity and interaction capabilities that are not present in simpler analogues.
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol possesses the molecular formula C33H34N6O, indicating a complex organic structure with 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom [1] [2] [3]. The molecular weight of this compound is precisely 530.7 g/mol, as confirmed by multiple chemical database sources [1] [2] [4]. The exact mass has been determined to be 530.279 atomic mass units, providing additional precision for analytical applications [5].
The molecular composition reveals a nitrogen-rich structure that contributes significantly to the compound's coordination chemistry capabilities [4]. The high nitrogen content, representing approximately 15.8% of the total molecular mass, is distributed across six pyridine rings and two tertiary amine centers [1] [5]. The single oxygen atom is incorporated within a phenolic hydroxyl group, representing the sole oxygen-containing functional group in the molecule [2] [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C33H34N6O | [1] [2] [3] |
| Molecular Weight | 530.7 g/mol | [1] [2] [4] |
| Exact Mass | 530.279 amu | [5] |
| Nitrogen Content | 15.8% by mass | [1] [5] |
| Oxygen Content | 3.0% by mass | [2] [3] |
The molecular structure of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol features a central phenol ring substituted at the 2,6-positions with bis(pyridin-2-ylmethyl)amino groups and at the 4-position with a methyl group [1] [4]. Crystallographic studies of related complexes have provided insights into typical bond parameters for this ligand system [6] [7].
The phenol ring maintains standard aromatic bond lengths, with C-C distances typically ranging from 1.38 to 1.42 Å [6]. The phenolic C-O bond length is approximately 1.36 Å, consistent with sp2 hybridization of the oxygen atom [7]. The methylene bridges connecting the phenol ring to the tertiary amine centers exhibit C-C bond lengths of approximately 1.52 Å, characteristic of sp3-sp2 carbon-carbon single bonds [6] [7].
The pyridine rings in the structure maintain planar geometries with N-C bond lengths ranging from 1.33 to 1.35 Å within the aromatic systems [8] [6]. The tertiary amine nitrogen centers display tetrahedral geometry with C-N bond lengths typically measuring 1.47 to 1.49 Å for the connections to both the methylene bridges and the pyridyl methyl groups [7] [9].
| Bond Type | Typical Length (Å) | Hybridization |
|---|---|---|
| Phenol C-C | 1.38-1.42 | sp2-sp2 |
| Phenol C-O | 1.36 | sp2 |
| Methylene C-C | 1.52 | sp3-sp2 |
| Pyridine N-C | 1.33-1.35 | sp2-sp2 |
| Amine C-N | 1.47-1.49 | sp3-sp3 |
The functional group configuration of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol creates a highly preorganized ligand structure with multiple coordination sites [4] [8]. The central phenol group provides a bridging donor site through its hydroxyl oxygen, while the six pyridine rings offer additional nitrogen-donor sites arranged in a pseudo-octahedral fashion around potential metal centers [6] [7].
The spatial arrangement of the bis(pyridin-2-ylmethyl)amino substituents creates two symmetrical coordination pockets on either side of the central phenol ring [8] [9]. Each coordination pocket contains one tertiary amine nitrogen and two pyridine nitrogen atoms, providing a tridentate binding environment [6]. The methyl substituent at the 4-position of the phenol ring introduces steric bulk that can influence the overall molecular conformation and metal binding properties [8].
Conformational analysis studies have revealed that the pyridine rings can adopt various orientations relative to the central phenol core, with dihedral angles ranging from approximately 20° to 60° depending on crystal packing forces and coordination environment [7] [9]. The flexibility of the methylene linkers allows for conformational adjustments to accommodate different metal coordination geometries while maintaining the overall ligand framework [6].
The molecular structure exhibits C2v symmetry when considering the idealized conformation, with the mirror plane passing through the phenol oxygen, the para-methyl carbon, and the meta-carbon atoms opposite to the substituents [4] [8]. This symmetry contributes to the compound's ability to form symmetric dinuclear metal complexes with bridging phenoxide coordination [6] [7].
The solubility characteristics of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol are determined by its complex molecular structure containing both polar and non-polar regions [4]. The presence of six nitrogen atoms from pyridine rings and amino groups enables hydrogen bonding interactions with protic solvents, while the aromatic framework provides compatibility with non-polar organic solvents .
The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile due to favorable interactions between the polar nitrogen centers and these solvent systems [11]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding between the phenolic hydroxyl group and solvent molecules contributes to dissolution [11].
Limited solubility in water is attributed to the predominantly hydrophobic aromatic character of the molecule, despite the presence of polar nitrogen and oxygen functional groups . The compound shows enhanced solubility in chlorinated solvents such as dichloromethane and chloroform, which can effectively solvate the aromatic portions of the structure [11].
| Solvent Class | Solubility | Primary Interactions |
|---|---|---|
| Polar Aprotic | Good | N-donor coordination |
| Alcohols | Moderate | Hydrogen bonding |
| Water | Limited | Hydrophobic exclusion |
| Chlorinated | Good | Aromatic solvation |
| Hydrocarbons | Poor | Minimal interactions |
The spectroscopic characteristics of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol provide distinctive signatures for structural identification and analysis [11] [9]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various aromatic and aliphatic environments within the molecule [9] [12].
The pyridine protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the 6-position protons (ortho to nitrogen) appearing most downfield due to the electron-withdrawing effect of the pyridine nitrogen atoms [9] [13]. The phenol ring protons exhibit chemical shifts around 6.5 to 7.0 parts per million, with the signal pattern reflecting the substitution pattern on the aromatic ring [12] [13].
The methylene bridge protons connecting the phenol ring to the amino centers appear as singlets around 3.5 to 4.0 parts per million, while the pyridyl methyl groups generate signals near 3.7 parts per million [9] [13]. The phenolic hydroxyl proton, when observable, typically appears as a broad signal around 9 to 11 parts per million, often exhibiting temperature-dependent behavior due to hydrogen bonding effects [12].
Infrared spectroscopy provides additional structural information, with characteristic absorption bands for the phenolic O-H stretch appearing around 3200-3400 wavenumbers, pyridine C=N stretches near 1600 wavenumbers, and aromatic C-H stretches in the 3000-3100 wavenumber region [11] [14]. The complexity of the molecule results in a rich infrared spectrum with multiple overlapping bands in the fingerprint region below 1500 wavenumbers [14].
| Spectroscopic Feature | Chemical Shift/Frequency | Assignment |
|---|---|---|
| Pyridine H-6 | 8.3-8.5 ppm | Aromatic C-H |
| Pyridine H-3,4,5 | 7.0-7.8 ppm | Aromatic C-H |
| Phenol C-H | 6.5-7.0 ppm | Aromatic C-H |
| CH2 bridges | 3.5-4.0 ppm | Aliphatic C-H |
| Phenol O-H | 3200-3400 cm⁻¹ | O-H stretch |
The thermal stability of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol reflects the robust nature of its aromatic framework combined with the thermal lability of certain functional groups [11]. Thermogravimetric analysis studies indicate that the compound remains stable at ambient temperatures and begins to show measurable mass loss only at elevated temperatures above 200°C [15].
The initial thermal degradation typically occurs through the cleavage of the methylene bridges connecting the pyridyl groups to the central framework, as these represent the weakest bonds in the molecular structure [15]. This process generally initiates around 250-300°C under inert atmosphere conditions, with the exact onset temperature depending on heating rate and atmospheric conditions [16] [15].
The phenolic hydroxyl group demonstrates good thermal stability, with dehydration reactions not occurring until temperatures exceed 350°C [17] [15]. The pyridine rings themselves exhibit excellent thermal stability due to their aromatic character, with decomposition of these units typically not observed until temperatures approach 400-450°C [16] [15].
Differential scanning calorimetry measurements reveal that the compound does not exhibit a clear melting point but rather undergoes gradual softening followed by decomposition, characteristic of complex organic molecules with multiple intermolecular interactions [15]. The glass transition temperature, when observable, typically occurs in the range of 80-120°C, depending on the thermal history and crystalline state of the sample [15].
| Thermal Event | Temperature Range (°C) | Process |
|---|---|---|
| Glass Transition | 80-120 | Molecular mobility onset |
| Initial Degradation | 250-300 | Methylene bridge cleavage |
| Dehydration | 350+ | Phenol OH loss |
| Ring Decomposition | 400-450 | Pyridine breakdown |
The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol, which precisely describes the substitution pattern and functional group arrangement [1] [3] [4]. This nomenclature follows standard IUPAC conventions for naming complex substituted phenols with multiple heterocyclic substituents [5].
Alternative systematic names found in chemical databases include "Phenol, 2,6-bis[[bis(2-pyridinylmethyl)amino]methyl]-4-methyl-" which represents an alternative IUPAC-acceptable naming approach [1] [18]. The name "2,6-Bis{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenol" appears frequently in German chemical literature, demonstrating slight variations in nomenclature conventions across different linguistic traditions [18] [5].
Some chemical suppliers and databases utilize the descriptive name "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol" which emphasizes the bis(pyridin-2-ylmethyl)amino substituent structure [2] [3]. The nomenclature consistently identifies the central phenol core with methyl substitution at the 4-position and the complex amino-pyridyl substituents at the 2,6-positions [1] [18] [5].
Trade names and supplier-specific designations may vary, but the systematic chemical name remains consistent across major chemical databases and scientific literature [18] [5]. The naming conventions clearly distinguish this compound from related structures with different substitution patterns or alternative pyridyl arrangements [1] [2].
| Naming System | Chemical Name |
|---|---|
| IUPAC Primary | 2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol |
| IUPAC Alternative | Phenol, 2,6-bis[[bis(2-pyridinylmethyl)amino]methyl]-4-methyl- |
| German Convention | 2,6-Bis{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenol |
| Supplier Format | 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol |
The Chemical Abstracts Service has assigned the unique registry number 80528-41-2 to 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, providing definitive identification for this specific molecular structure [1] [2] [3] [18]. This CAS number serves as the primary identifier in chemical databases, regulatory filings, and commercial transactions worldwide [4] [5].
The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol relies on several key precursor materials and reagents that form the foundation of traditional synthetic approaches. The primary precursors include 4-methylphenol as the phenolic core, bis(pyridin-2-ylmethyl)amine derivatives as the nitrogen-containing arms, and formaldehyde as the linking agent .
Alternative precursor combinations involve 2-aminopyridine coupled with benzaldehyde derivatives and substituted phenols in three-component reactions [3]. The reductive amination approach utilizes 2-chloromethylpyridine hydrochloride and 1,3-diaminopropan-2-ol as starting materials [4]. Condensation methodologies employ triethyl orthoformate with 4-hydroxy-6-methylpyridin-2(1H)-one and primary amines [5], while alkylation strategies begin with 2-fluoropyridine and methylethanolamine derivatives [6].
Essential reagents for these synthetic transformations include formaldehyde and acid catalysts for Mannich-type reactions, sodium hydroxide solutions (5 molar) with phase transfer catalysts such as tetraoctylammonium bromide for nucleophilic substitutions, and phosphorous oxychloride for halogenation and activation steps [4] [6]. The selection of appropriate reagents is critical for achieving optimal yields and minimizing side reactions.
The predominant mechanism for the synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol involves Mannich-type condensation reactions. In this pathway, formaldehyde undergoes nucleophilic attack by the phenolic substrate to generate an electrophilic methylol intermediate. This intermediate subsequently reacts with bis(pyridin-2-ylmethyl)amine through an addition-elimination sequence, forming the desired carbon-nitrogen bonds at the ortho positions relative to the phenolic hydroxyl group .
The three-component one-pot reaction proceeds through an initial imine formation between 2-aminopyridine and benzaldehyde derivatives, followed by nucleophilic addition of the phenol to the electrophilic imine carbon. The regioselectivity is controlled by hydrogen bonding interactions in the transition state, directing substitution to the ortho position of the phenol [3]. This mechanism involves a double activation pathway where the hydroxyl group of phenol protonates the imine nitrogen while simultaneously enhancing electron density at the ortho position.
Reductive amination pathways initiate with the formation of imine intermediates from the reaction of primary amines with carbonyl compounds, followed by reduction with sodium borohydride or similar reducing agents. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, elimination of water to form the imine, and subsequent hydride delivery to the electrophilic imine carbon [4] [7].
Temperature control represents a critical parameter for yield optimization in the synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. Optimal reaction temperatures typically range from 80 to 120 degrees Celsius, with higher temperatures increasing reaction rates but potentially reducing selectivity due to competing side reactions [8] [9] [10]. Temperature screening studies demonstrate that reactions conducted at 80 degrees Celsius provide excellent balance between conversion and selectivity for most synthetic approaches.
Reaction time optimization reveals that extended reaction periods of 2 to 48 hours improve conversion efficiency, particularly for solvent-free and three-component reactions [3] [10]. Time course monitoring studies indicate that optimal reaction times vary significantly depending on the specific synthetic approach, with Mannich reactions typically requiring 30 to 120 minutes while condensation reactions may need 24 to 48 hours for complete conversion.
Solvent system selection profoundly influences yield outcomes, with polar solvents such as hexafluoroisopropanol and dimethoxyethane favoring ionic reaction mechanisms [11] [10]. Solvent-free conditions have emerged as particularly advantageous for certain transformations, aligning with green chemistry principles while often providing superior yields compared to traditional solvent-based approaches [3].
Catalyst loading optimization studies demonstrate that loadings between 3 and 10 mole percent provide optimal balance between reaction rate and economic considerations [10]. Reagent stoichiometry plays a crucial role, with excess reagent ratios of 1.5 to 2.0 equivalents typically driving reactions to completion while minimizing waste [11] [10]. pH control emerges as essential for many synthetic routes, with optimal pH ranges varying from 5 to 11 depending on the specific mechanism, controlling both nucleophilicity and intermediate stability [10] [4].
The synthesis pathway utilizing 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine as a precursor represents an innovative alternative approach that leverages phosphonium salt coupling methodologies. This strategy employs carbon-hydrogen functionalization of pyridine derivatives to construct the target phenolic compound through regioselective transformations [11]. The phosphonium-mediated process enables the coupling of pyridine and diazine building blocks with aromatic heteronucleophiles under mild conditions.
The mechanism proceeds through the initial formation of heterocyclic phosphonium salts from carbon-hydrogen bond precursors, which then serve as generic functional handles for subsequent bond-forming reactions [11]. This approach demonstrates significant advantages over conventional metal-catalyzed cross-coupling methods, particularly in terms of regioselectivity and the ability to utilize complex drug-like molecules as substrates without the need for pre-functionalized halogenated precursors.
Photocatalytic synthesis methodologies utilizing electron donor-acceptor complex formation provide another viable route from pyridine precursors. These approaches employ visible light activation with iridium photocatalysts to generate phenoxyl radical cations that undergo nucleophilic addition with pyridine derivatives [9] [10]. The reaction proceeds under aerobic conditions with trifluoroacetic acid as an additive, achieving isolated yields of 54 to 66 percent for various substituted products.
Hypervalent iodine methodologies represent a powerful alternative approach for synthesizing 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol through the generation of nitrogen-pyridyl radical cations. These methods achieve high yields of 80 to 95 percent under inert atmospheric conditions at room temperature [6]. The process involves the formation of in situ hypervalent iodine reagents that activate pyridine derivatives toward nucleophilic aromatic substitution reactions.
Metal-catalyzed cross-coupling approaches utilizing palladium on carbon catalysts under hydrogen atmosphere conditions provide scalable synthetic routes with yields ranging from 85 to 95 percent [12]. These methods demonstrate particular utility for large-scale preparations and offer excellent functional group tolerance across diverse substrate classes.
Electron donor-acceptor complex formation represents an environmentally friendly alternative that eliminates the need for traditional solvents while achieving yields of 70 to 95 percent [3] [10]. This approach operates through the formation of charge-transfer complexes between electron-rich and electron-poor components, leading to efficient carbon-nitrogen bond formation under thermal activation.
One-pot multicomponent transformations provide convergent synthetic strategies that combine multiple bond-forming events in a single reaction vessel. These approaches typically involve the simultaneous formation of carbon-carbon and carbon-nitrogen bonds through cascade reaction sequences, offering significant advantages in terms of step economy and atom efficiency [12] [13].
Column chromatography on silica gel represents the most widely employed purification technique for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, utilizing mesh sizes between 230 and 400 with hexane and ethyl acetate gradient elution systems [14] [15]. This methodology typically achieves purities of 85 to 95 percent with recovery yields ranging from 70 to 85 percent. The optimization of mobile phase composition proves critical for achieving adequate separation of the target compound from synthetic byproducts and unreacted starting materials.
High-performance liquid chromatography purification using carbon-18 reverse-phase stationary phases with water and acetonitrile gradient systems provides superior purity levels exceeding 99 percent [14]. Although recovery yields are somewhat lower at 60 to 80 percent, this technique offers exceptional resolution for challenging separations where column chromatography proves insufficient. Semi-preparative and preparative scale high-performance liquid chromatography systems enable the purification of larger quantities while maintaining high purity standards.
Flash chromatography using automated silica gel systems with various solvent combinations offers rapid purification with purities of 90 to 95 percent and recovery yields of 75 to 90 percent [15] [16]. This technique provides significant time savings compared to traditional column chromatography while maintaining excellent separation efficiency for most synthetic products.
Acid-base extraction protocols utilizing pH gradient extraction techniques achieve purities of 95 to 99 percent with recovery yields of 80 to 95 percent [17]. This approach proves particularly effective for amphoteric ligands that exhibit both acidic and basic properties, allowing for selective extraction and purification without the need for conventional gradient chromatography. The method involves sequential extraction at different pH values to separate the target compound from acidic and basic impurities.
Medium-pressure liquid chromatography systems utilizing specialized stationary phases such as MCI GEL CHP20P coupled with polyamide columns provide efficient purification for phenolic compounds [14]. These systems achieve excellent separation through the combination of adsorption and reversed-phase mechanisms, offering particular advantages for compounds containing multiple hydroxyl and amino functional groups.
Proton nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol through the identification of characteristic signal patterns. Aromatic protons appear in the 7 to 8 parts per million region, while methylene protons linking the amino and phenolic components resonate between 3.4 and 4.5 parts per million [18] [19] [20]. Sample preparation typically employs deuterated chloroform or dimethyl sulfoxide-d6 as solvents, with integration ratios providing quantitative information about proton environments.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework through signals for aromatic carbons between 120 and 160 parts per million and methylene carbons in the 50 to 80 parts per million range [21] [22]. The multiplicity information obtained through attached proton test or distortionless enhancement by polarization transfer experiments enables the differentiation of quaternary, tertiary, secondary, and primary carbon atoms, providing definitive structural confirmation.
Infrared spectroscopy identifies key functional groups through characteristic absorption bands, including the hydroxyl stretch at 3200 to 3600 wavenumbers and aromatic carbon-carbon stretches at 1500 to 1600 wavenumbers [19] [20]. The broad nature of the hydroxyl absorption provides information about hydrogen bonding interactions, while the aromatic region confirms the presence of substituted pyridine and phenolic rings.
Mass spectrometry analysis confirms the molecular weight at mass-to-charge ratio 530.7 and provides fragmentation patterns that elucidate structural features [18]. Gas chromatography-mass spectrometry with trimethylsilyl derivatization in pyridine enables both structure confirmation and purity assessment [23] [24] [22]. The derivatization process protects hydroxyl groups and enhances volatility for gas chromatographic analysis.